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Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone

CAS No.: 257883-22-0

Cat. No.: B021103

Get Quote

Executive Summary & Metabolic Context
5-Hydroxy Rosiglitazone (CAS 257883-22-0) is the primary oxidative metabolite of the

thiazolidinedione antidiabetic drug Rosiglitazone. Its formation is catalyzed predominantly by

the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9.[1][2][3][4][5]

Unlike the parent drug, which is a potent PPAR

agonist, the 5-hydroxy metabolite exhibits significantly reduced potency but serves as a critical
biomarker for CYP2C8 activity in clinical drug-drug interaction (DDI) studies.

Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Rosiglitazone into its major

metabolites.
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Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of

5-Hydroxy Rosiglitazone.

Retrosynthetic Analysis
Direct oxidation of Rosiglitazone to the 5-hydroxy derivative is chemically inefficient due to the

lability of the thiazolidinedione (TZD) ring and lack of regioselectivity. A de novo synthesis is

required.

The most robust strategy employs a convergent synthesis where the hydroxylated pyridine ring

is constructed first, protected, and then coupled to the TZD tail.

Strategic Disconnections:
C-C Bond Formation (Knoevenagel): The final assembly involves condensing the

benzaldehyde derivative with 2,4-thiazolidinedione.

Ether Linkage: The central ether bond is formed via Nucleophilic Aromatic Substitution (

) of a fluorobenzaldehyde.

Pyridine Functionalization: The core challenge is introducing the hydroxyl group. We utilize

2-chloro-5-hydroxypyridine as the starting scaffold, protecting the phenol as a benzyl ether to

survive the subsequent basic conditions.
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Step-by-Step Chemical Synthesis Protocol
Total Steps: 5 Overall Yield: ~25-30% Key Reagent: 2-Chloro-5-hydroxypyridine

Step 1: Protection of the Hydroxyl Group
The 5-hydroxyl group on the pyridine ring is acidic and nucleophilic; it must be masked to

prevent side reactions during the amino-ethanol coupling.

Reagents: 2-Chloro-5-hydroxypyridine (1.0 eq), Benzyl bromide (1.1 eq),

(2.0 eq), DMF.

Protocol:

Dissolve 2-chloro-5-hydroxypyridine in anhydrous DMF under

.

Add

and stir at room temperature for 30 mins.

Dropwise add benzyl bromide. Heat to 60°C for 4 hours.

Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol.

Product:5-(Benzyloxy)-2-chloropyridine.

Step 2: Introduction of the Ethanolamine Chain
We displace the 2-chloro group with N-methylethanolamine. This requires harsh conditions due

to the electron-rich nature of the benzyloxy-substituted pyridine.

Reagents: 5-(Benzyloxy)-2-chloropyridine (1.0 eq), N-methylethanolamine (3.0 eq).

Protocol:

Mix reagents neat (solvent-free) or in minimal DMSO.
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Heat to 140°C in a sealed pressure tube for 18 hours.

Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine.

Product:2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethanol.

Step 3: Ether Formation ( )
Coupling the alcohol from Step 2 with 4-fluorobenzaldehyde.

Reagents: Alcohol intermediate (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaH (60%

dispersion, 1.2 eq), DMF.

Protocol:

Suspend NaH in DMF at 0°C.

Add the alcohol intermediate (dissolved in DMF) slowly. Stir 30 min to form the alkoxide.

Add 4-fluorobenzaldehyde.[6]

Warm to RT and stir for 4 hours.

Workup: Quench with sat.

. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Product:4-[2-[N-methyl-N-(5-benzyloxy-2-pyridyl)amino]ethoxy]benzaldehyde.

Step 4 & 5: Condensation and Global Deprotection
This is a "cascade-like" efficiency step. The Knoevenagel condensation forms the TZD skeleton

with an alkene. The subsequent catalytic hydrogenation reduces the alkene AND removes the

benzyl protecting group in a single operation.

Reagents (Condensation): Aldehyde intermediate (1.0 eq), 2,4-Thiazolidinedione (1.1 eq),

Piperidine (cat.), Benzoic acid (cat.), Toluene.

Reagents (Reduction/Deprotection):
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gas (balloon or 50 psi), 10% Pd/C (20% w/w), Methanol/THF (1:1).

Protocol:

Condensation: Reflux aldehyde and TZD in toluene with piperidine/benzoic acid using a

Dean-Stark trap to remove water (3-5 hours). Evaporate solvent to yield the yellow

benzylidene intermediate.

Reduction: Dissolve the crude benzylidene in MeOH/THF. Add Pd/C. Stir under

atmosphere at RT for 24 hours.

Workup: Filter through Celite to remove Pd. Concentrate filtrate.[7]

Purification: Recrystallize from MeOH or purify via preparative HPLC.

Final Product:5-Hydroxy Rosiglitazone.

Synthetic Workflow Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Convergent synthetic route for 5-Hydroxy Rosiglitazone utilizing a benzyl-protection

strategy.

Analytical Characterization & Validation
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To validate the synthesized compound against the authentic metabolite, compare the following

physicochemical parameters.

Physicochemical Data Table

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

NMR Interpretation (Critical Check)
The hallmark of successful synthesis is the shift in the pyridine ring signals.

Parent: The pyridine ring is unsubstituted at positions 3, 4, 5, 6.

5-Hydroxy: The proton at position 6 (adjacent to nitrogen) appears as a doublet at ~7.8 ppm

with a small coupling constant (J=3Hz, meta-coupling) due to the hydroxyl group at position

5. The proton at position 4 appears as a doublet of doublets (dd).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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